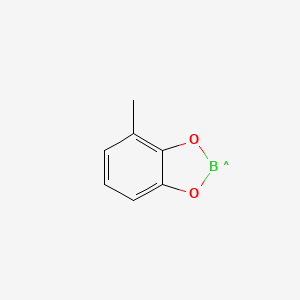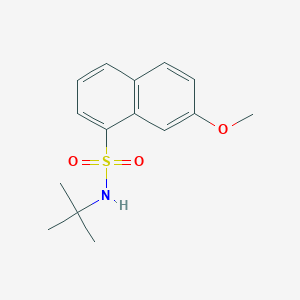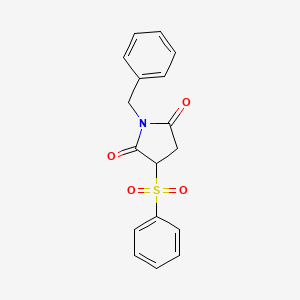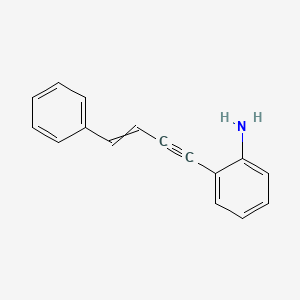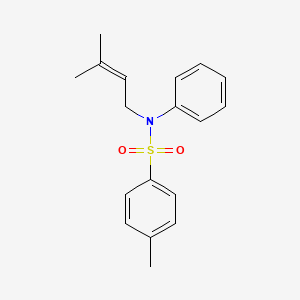
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a phenyl ring, and an alkyl chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methylbut-2-en-1-yl)-N-phenylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced waste. The use of supported catalysts in continuous flow reactors can enhance the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The double bond in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and alkyl chain contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzenesulfonamide: Lacks the alkyl chain, making it less hydrophobic.
4-Methyl-N-phenylbenzenesulfonamide: Similar structure but without the double bond in the alkyl chain.
N-(3-Methylbut-2-en-1-yl)-N-phenylbenzenesulfonamide: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is unique due to the presence of both a methyl group on the phenyl ring and a double bond in the alkyl chain.
Propriétés
Numéro CAS |
132704-03-1 |
|---|---|
Formule moléculaire |
C18H21NO2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-methyl-N-(3-methylbut-2-enyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-15(2)13-14-19(17-7-5-4-6-8-17)22(20,21)18-11-9-16(3)10-12-18/h4-13H,14H2,1-3H3 |
Clé InChI |
UZXKKLDGMFYUKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)

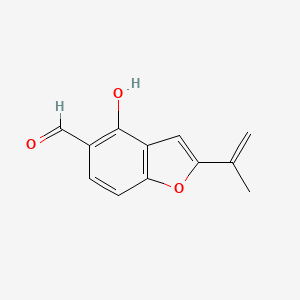
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
